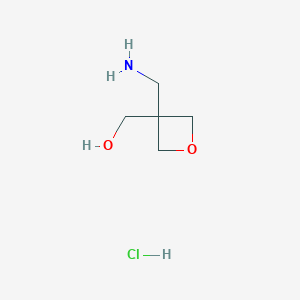

(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

[3-(aminomethyl)oxetan-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNQEPAFYRLIOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step a: Oxidation of [3-(Bromomethyl)oxetan-3-yl]methanol

This initial step converts the bromomethyl precursor into a carboxylic acid, crucial for subsequent transformations.

| Parameter | Details |

|---|---|

| Reagents | Sodium hypochlorite, potassium permanganate, or tetramethylpiperidinooxy (oxidants) |

| Solvents | Water, acetonitrile, dichloromethane, ethyl acetate, or co-solvent mixtures (preferably water and acetonitrile) |

| Temperature | 0°C to 100°C; typically 15°C–25°C for mild oxidation, or up to 80°C for more vigorous reactions |

| Reaction Time | 1 to 24 hours; optimal around 4–6 hours |

| Outcome | Formation of the carboxylic acid derivative (compound of formula III) |

Research Insight: The oxidation is performed in organic solvents with oxidants like sodium hypochlorite and tetramethylpiperidinooxy, providing high yields and selectivity.

Step b: Conversion to Carbamate via Azide Intermediate

This step involves transforming the carboxylic acid into a carbamate using azide chemistry.

| Parameter | Details |

|---|---|

| Reagents | Diphenylphosphoryl azide (DPPA), triethylamine or 4-methylmorpholine (bases) |

| Solvents | Acetonitrile, toluene, chlorobenzene, dichloromethane |

| Temperature | 0°C to 100°C; typically around 80°C |

| Reaction Time | 4–8 hours |

| Outcome | Formation of carbamate derivative (compound of formula IV) |

Research Insight: The process involves azide activation of the acid, followed by carbamate formation, which is efficient in toluene at elevated temperatures.

Step c: Amination to Form the Aminomethyl Oxetane

This step introduces the amino group, converting carbamate to the amino derivative.

| Parameter | Details |

|---|---|

| Reagents | Ammonia or amines, possibly in the form of ammonium salts |

| Solvent | Ethanol, methanol, or aqueous mixtures |

| Temperature | 68°C–72°C |

| Reaction Time | 20 hours (as per patent data) |

| Outcome | Formation of (3-(Aminomethyl)oxetan-3-yl)methanol intermediate |

Research Insight: The amination is performed in ethanol with additional reagents like tetrahydro-1,4-benzothiazepine-1,1-dioxide, achieving high yields (~88%).

Step d: Salt Formation with Hydrochloric Acid

The final step involves converting the amino compound into its hydrochloride salt.

| Parameter | Details |

|---|---|

| Reagents | Hydrochloric acid (HCl) |

| Method | Direct acid addition or in situ salt formation during purification |

| Outcome | Formation of (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride |

Summary of Reaction Conditions

| Step | Solvent | Temperature | Duration | Key Reagents | Notes |

|---|---|---|---|---|---|

| Oxidation | Water/Acetonitrile | 15–25°C | 4–6 hours | NaOCl, KMnO₄ | Mild oxidation preferred |

| Carbamate Formation | Toluene | 80°C | 4–8 hours | DPPA, base | Azide chemistry employed |

| Amination | Ethanol | 68–72°C | 20 hours | Ammonia or amines | High yield process |

| Salt Formation | HCl | Room temp | Immediate | Hydrochloric acid | Purification step |

Research Findings and Notes

- The oxidation step's efficiency depends on the choice of oxidant and solvent, with tetramethylpiperidinooxy and sodium hypochlorite providing optimal results.

- Azide intermediates facilitate the formation of carbamates, which are crucial for subsequent amination.

- The amination step demonstrates high yields when performed under controlled temperature and solvent conditions, emphasizing the importance of reaction environment.

- Salt formation with hydrochloric acid is straightforward, often performed immediately after amination to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions: (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is being investigated as a potential drug candidate due to its preliminary pharmacological activities. Research suggests it may exhibit:

- Antimicrobial Properties : Initial studies indicate potential efficacy against various bacterial strains.

- Neuroprotective Effects : Its unique structure may influence neuropharmacological pathways, warranting further exploration in neurodegenerative disease models.

Chemical Biology

In chemical biology, (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride serves as a biochemical probe to investigate cellular mechanisms. Its ability to interact with biological targets allows researchers to study:

- Cell Signaling Pathways : Understanding how the compound modulates specific enzymes or receptors.

- Mechanistic Studies : Utilizing the compound to elucidate pathways involved in disease processes.

Material Science

The unique structural features of this compound make it a candidate for applications in polymer chemistry and advanced materials development. Potential uses include:

- Building Blocks for Polymers : Its oxetane ring could provide unique properties when incorporated into polymeric materials.

- Synthesis of Functional Materials : Exploring its role in creating materials with specialized functions, such as enhanced mechanical properties or responsiveness to stimuli.

Case Studies and Research Findings

- Pharmacological Studies : Recent studies have focused on the compound's antimicrobial efficacy against resistant bacterial strains, demonstrating promising results that could lead to new antibiotic therapies.

- Neuropharmacological Research : Investigations into the compound's effects on neuronal cell lines suggest potential neuroprotective mechanisms, highlighting its relevance in treating neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of (3-(aminomethyl)oxetan-3-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride and its closest analogs:

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in the provided evidence .

Key Observations:

Ring Size and Functional Groups :

- The oxetane ring (3-membered) in the target compound contrasts with azetidine (4-membered) in analogs like 3-(Methoxymethyl)azetidine HCl . Smaller rings like oxetane may enhance metabolic stability due to reduced ring strain compared to azetidine .

- The hydroxymethyl group in the target compound differs from methoxymethyl or methyl substituents in azetidine analogs, impacting polarity and hydrogen-bonding capacity .

Molecular Weight and Complexity: The phenyl-substituted analog (Oxolan-3-yl)(phenyl)methanamine HCl (MW 213.71) has significantly higher lipophilicity due to the aromatic group, which may influence bioavailability . Methyl 2-amino-2-(oxetan-3-yl)acetate HCl (MW 181.62) incorporates an ester group, likely increasing hydrolytic instability compared to the alcohol group in the target compound .

Pharmacological and Industrial Relevance

- Oxetane Derivatives : The oxetane ring is prized in drug design for improving metabolic stability and solubility. For example, gabapentin (a cyclohexane derivative) shows high water solubility, suggesting the target compound may share similar advantages .

Biologische Aktivität

(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride is a compound characterized by its unique oxetane structure, which includes a four-membered cyclic ether and an aminomethyl group. This structure is believed to contribute to its potential biological activity, making it a candidate for various applications in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClNO

- CAS Number : 1810070-02-0

- Molecular Weight : 151.61 g/mol

The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in biological assays and potential therapeutic applications .

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to altered cellular processes, potentially inhibiting pathways involved in disease progression.

- Receptor Binding : It may bind to various receptors, influencing signal transduction pathways critical for cellular responses.

- Apoptosis Induction : Preliminary studies suggest that the compound could promote apoptosis in certain cell types, which is crucial for cancer therapy .

Biological Activity and Pharmacological Studies

Preliminary studies indicate that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Properties : It may exert anti-inflammatory effects, which are beneficial in treating conditions characterized by inflammation.

- Anticancer Potential : Research indicates that it could inhibit cancer cell proliferation through mechanisms such as inducing cell cycle arrest or apoptosis .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent. -

Cancer Cell Line Study :

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptosis markers, indicating the compound's potential as an anticancer therapeutic .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving oxetane chemistry. The unique structure allows for modifications that can enhance its biological properties or create derivatives with improved efficacy.

Table 2: Synthesis Methods

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction involving nucleophiles to form oxetanes |

| Ring-opening Reactions | Utilization of oxetane ring-opening for synthesis |

| Functional Group Modification | Alteration of functional groups to improve activity |

Q & A

Q. What are the recommended methods for synthesizing (3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride?

A common approach involves functionalizing the oxetane ring via nucleophilic substitution or reductive amination. For example, nitrosation reactions under acidic conditions (e.g., using sodium nitrite in ethanol/HCl) can introduce amine groups, as demonstrated in analogous oxetane derivatives . Protecting groups (e.g., benzyl or tert-butoxycarbonyl) may be employed to stabilize reactive intermediates during synthesis . Post-synthesis purification typically involves column chromatography or recrystallization, with purity validated by HPLC (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the oxetane ring and amine/methanol functionalities.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–254 nm) to assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (theoretical [M+H]⁺ = 154.07 g/mol based on C₅H₁₂ClNO₂) .

- Melting Point Analysis : Expected range 70–90°C, consistent with oxetane derivatives .

Q. What is the solubility profile of this compound, and how can it be experimentally determined?

The compound is slightly soluble in water and polar solvents (e.g., methanol, ethanol) but may require sonication or heating for full dissolution. Solubility can be quantified via gravimetric analysis (saturation concentration in solvent) or HPLC-based methods to measure dissolved fractions . For aqueous solutions, buffering at pH 4–6 (using acetate or phosphate buffers) enhances stability .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Design accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours for 7 days. Acidic conditions (pH < 3) may hydrolyze the oxetane ring, while alkaline conditions (pH > 10) could deprotonate the amine .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Differential Scanning Calorimetry (DSC) can reveal phase transitions .

Q. How should contradictory data in spectroscopic characterization (e.g., NMR vs. MS) be resolved?

- Cross-Validation : Repeat analyses using deuterated solvents (D₂O, DMSO-d₆) to rule out solvent interference in NMR.

- Isotopic Pattern Analysis : Compare experimental MS isotopic distributions with theoretical simulations (e.g., using ChemDraw or mzCloud).

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals in crowded spectra .

Q. What mechanistic studies are suitable for understanding its reactivity in nucleophilic reactions?

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols, amines) using UV-Vis or stopped-flow spectroscopy.

- Computational Modeling : Density Functional Theory (DFT) to calculate activation energies for ring-opening pathways.

- Isotopic Labeling : Introduce ¹⁸O or deuterium labels to track bond cleavage/formation .

Q. How can hygroscopicity impact experimental reproducibility, and how is it mitigated?

Hygroscopicity may alter reaction stoichiometry or crystallization yields. Mitigation strategies include:

Q. What regulatory considerations apply to its use in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.